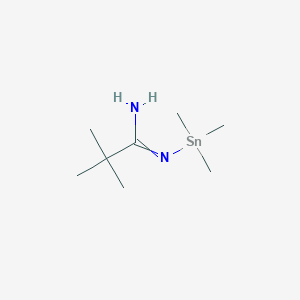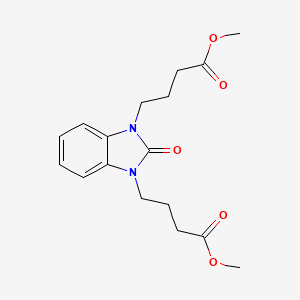
Dimethyl 4,4'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a benzimidazole core with ester functional groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate typically involves the condensation of appropriate benzimidazole precursors with butanoic acid derivatives. Common synthetic routes may include:
Condensation Reaction: Reacting 2-aminobenzimidazole with dimethyl butanedioate under acidic or basic conditions.
Esterification: Esterifying the resulting intermediate with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and condensation reactions, utilizing continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form quinone-like structures.
Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzimidazole nitrogen or ester carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester groups could facilitate cellular uptake, while the benzimidazole core could engage in hydrogen bonding or π-π interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(2-oxo-1H-benzimidazole-1-yl)acetate
- Dimethyl 4-(2-oxo-1H-benzimidazole-1-yl)butanoate
- Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate
Uniqueness
Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate is unique due to its specific ester functional groups and the length of the butanoate chains, which may influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
65328-12-3 |
|---|---|
Formule moléculaire |
C17H22N2O5 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
methyl 4-[3-(4-methoxy-4-oxobutyl)-2-oxobenzimidazol-1-yl]butanoate |
InChI |
InChI=1S/C17H22N2O5/c1-23-15(20)9-5-11-18-13-7-3-4-8-14(13)19(17(18)22)12-6-10-16(21)24-2/h3-4,7-8H,5-6,9-12H2,1-2H3 |
Clé InChI |
GBMOZJKOFUXDSY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCN1C2=CC=CC=C2N(C1=O)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
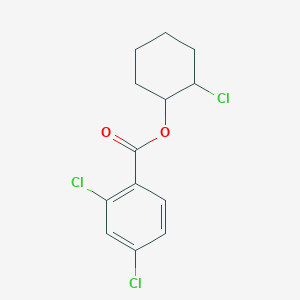
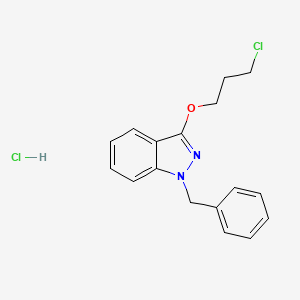
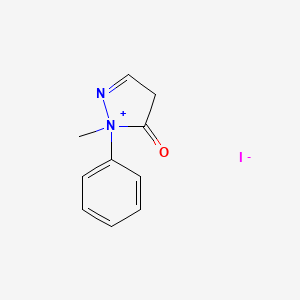
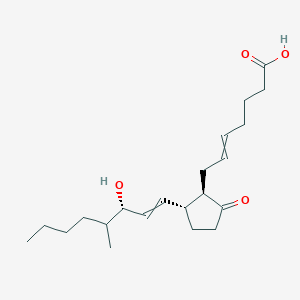


![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
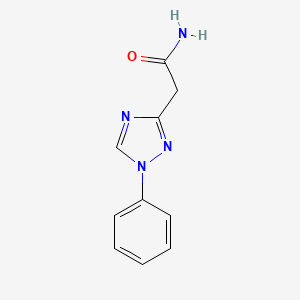
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

